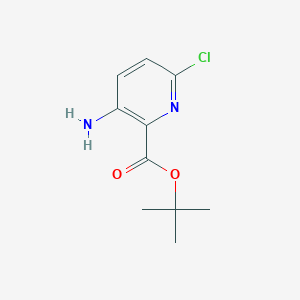
Tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate is a chemical compound with the molecular formula C10H13ClN2O2 It is a derivative of picolinic acid, featuring a tert-butyl group, an amino group, and a chlorine atom attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 2-chloro-5-bromo picolinic acid with pyridine and p-toluenesulfonyl chloride in tert-butanol at low temperatures (0°C) followed by room temperature stirring for 12 hours . The resulting product is then purified through extraction and concentration techniques.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chlorine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce a corresponding oxide.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-bromo-6-chloropicolinate: Similar structure but with a bromine atom instead of an amino group.
tert-Butyl 3-amino-6-bromopicolinate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
Tert-butyl 3-amino-6-chloro-pyridine-2-carboxylate is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
159603-71-1; 1992904-49-0 |
|---|---|
Molekularformel |
C10H13ClN2O2 |
Molekulargewicht |
228.68 |
IUPAC-Name |
tert-butyl 3-amino-6-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)8-6(12)4-5-7(11)13-8/h4-5H,12H2,1-3H3 |
InChI-Schlüssel |
QANFRDUSAIEFPS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


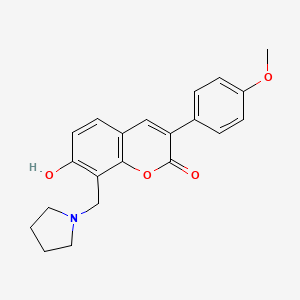
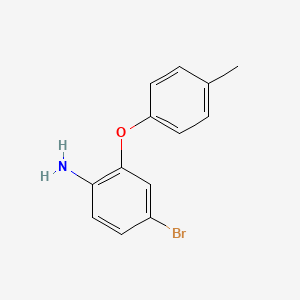
![N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2827803.png)
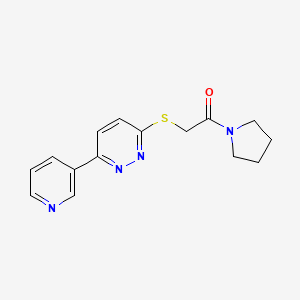
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(3-chloro-1-benzothiophene-2-carbonyl)piperazine](/img/structure/B2827807.png)
![4-Cyclopropyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2827809.png)
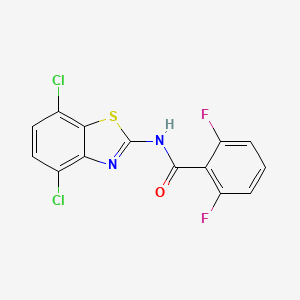
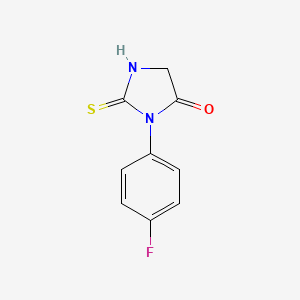
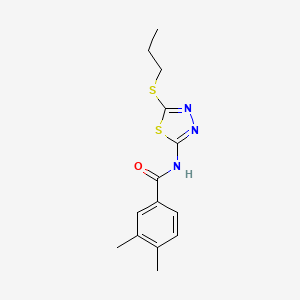
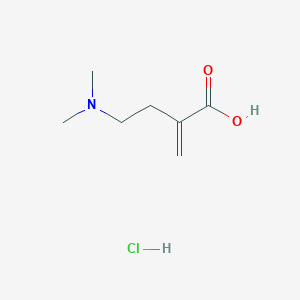
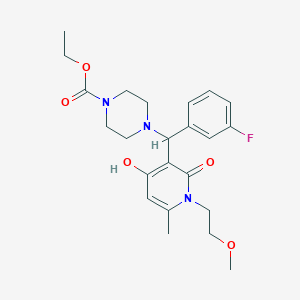
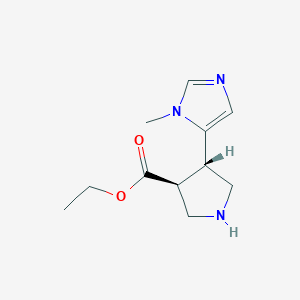
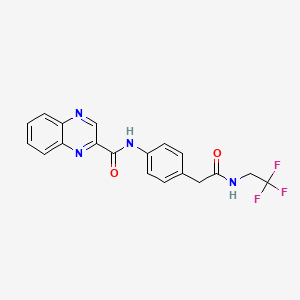
![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B2827823.png)
